molecular formula C15H16ClNO2S B14928395 4-chloro-N-(1-phenylpropyl)benzenesulfonamide CAS No. 832674-01-8

4-chloro-N-(1-phenylpropyl)benzenesulfonamide

Cat. No.: B14928395
CAS No.: 832674-01-8
M. Wt: 309.8 g/mol
InChI Key: LTLKMXQNLMKDRK-UHFFFAOYSA-N
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Description

4-chloro-N-(1-phenylpropyl)benzenesulfonamide is a chemical compound that belongs to the class of benzenesulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as inhibitors of enzymes such as carbonic anhydrases. The presence of the chloro and phenylpropyl groups in its structure contributes to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(1-phenylpropyl)benzenesulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 1-phenylpropylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(1-phenylpropyl)benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The phenylpropyl group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: The sulfonamide group can be reduced to form corresponding amines.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in the presence of a suitable solvent like dimethylformamide (DMF).

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution Reactions: Formation of new sulfonamide derivatives.

    Oxidation Reactions: Formation of ketones or carboxylic acids.

    Reduction Reactions: Formation of amines.

Scientific Research Applications

4-chloro-N-(1-phenylpropyl)benzenesulfonamide has several scientific research applications, including:

    Medicinal Chemistry:

    Biological Research: It is used in studies to understand the role of sulfonamides in biological systems and their interactions with proteins and enzymes.

    Industrial Applications: It is used in the synthesis of other chemical compounds and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-chloro-N-(1-phenylpropyl)benzenesulfonamide involves its interaction with specific molecular targets, such as carbonic anhydrases. The sulfonamide group binds to the active site of the enzyme, inhibiting its activity. This inhibition can lead to various biological effects, such as the reduction of intraocular pressure in glaucoma or the inhibition of tumor growth in certain cancers .

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(3-chloro-1-phenylpropyl)benzenesulfonamide
  • 4-chloro-N-(1-methyl-3-phenylpropyl)benzenesulfonamide

Uniqueness

4-chloro-N-(1-phenylpropyl)benzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different levels of enzyme inhibition, solubility, and stability, making it a valuable compound for specific research and industrial applications .

Properties

CAS No.

832674-01-8

Molecular Formula

C15H16ClNO2S

Molecular Weight

309.8 g/mol

IUPAC Name

4-chloro-N-(1-phenylpropyl)benzenesulfonamide

InChI

InChI=1S/C15H16ClNO2S/c1-2-15(12-6-4-3-5-7-12)17-20(18,19)14-10-8-13(16)9-11-14/h3-11,15,17H,2H2,1H3

InChI Key

LTLKMXQNLMKDRK-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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